O-(3-Phenylprop-2-en-1-yl)hydroxylamine

Description

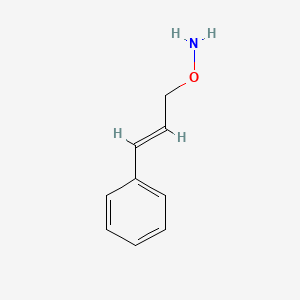

O-(3-Phenylprop-2-en-1-yl)hydroxylamine is a hydroxylamine derivative characterized by a propenylphenyl group (C₆H₅-CH₂-CH=CH-) attached to the hydroxylamine oxygen. This compound belongs to a broader class of O-substituted hydroxylamines, which are widely studied for their synthetic utility in organic chemistry, biological activity, and applications in analytical chemistry (e.g., derivatization of carbonyl compounds) . Its structure combines a conjugated π-system (from the propenyl group) with an aromatic phenyl ring, influencing its electronic properties and reactivity compared to simpler hydroxylamine derivatives.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

O-[(E)-3-phenylprop-2-enyl]hydroxylamine |

InChI |

InChI=1S/C9H11NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ |

InChI Key |

LNDQCUFUWOQFTL-QPJJXVBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CON |

Canonical SMILES |

C1=CC=C(C=C1)C=CCON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Phenylprop-2-en-1-yl)hydroxylamine typically involves the reaction of hydroxylamine with an appropriate phenylprop-2-en-1-yl precursor. One common method is the reaction of hydroxylamine hydrochloride with 3-phenylprop-2-en-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-(3-Phenylprop-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives.

Scientific Research Applications

O-(3-Phenylprop-2-en-1-yl)hydroxylamine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-(3-Phenylprop-2-en-1-yl)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological studies to probe enzyme functions and protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

O-(3-Phenylprop-2-en-1-yl)hydroxylamine differs from analogs primarily in the nature of its O-substituent. Below is a comparison with key hydroxylamine derivatives reported in the literature:

Table 1: Comparison of O-Substituted Hydroxylamine Derivatives

Key Observations :

- Steric Effects : The bulky phenylpropenyl group may reduce nucleophilic reactivity compared to smaller substituents like methoxybenzyl .

- Applications : Unlike O-(pentafluorobenzyl)hydroxylamine (used in analytical derivatization), the target compound’s applications remain underexplored but may align with bioactivity studies due to its hybrid aromatic-alkene structure .

Thermal Stability and Reactivity

Thermal studies on hydroxylamine derivatives (e.g., hydroxylamine hydrochloride, sulfate) highlight their sensitivity to decomposition under heat, often releasing NH₂OH radicals . The phenylpropenyl group may confer greater thermal stability compared to salts like hydroxylamine hydrochloride due to delocalization of electron density .

Biological Activity

O-(3-Phenylprop-2-en-1-yl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of phenylpropene derivatives with hydroxylamine. Various methods have been reported in the literature, including the use of different solvents and catalysts to optimize yield and purity.

Biological Activity

This compound has demonstrated a range of biological activities, particularly in antimicrobial and anticancer studies.

Antimicrobial Activity

Research has shown that derivatives of hydroxylamines exhibit notable antibacterial properties. For instance, a study evaluated the antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound displayed moderate activity against these pathogens .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Mild |

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have shown antifungal activity. Compounds were tested against fungi such as Aspergillus niger, revealing varying levels of effectiveness .

| Fungus | Activity Level |

|---|---|

| Aspergillus niger | Mild |

| Saccharomyces cerevisiae | Mild |

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Anticancer Properties : A study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells, inducing apoptosis through a mitochondrial pathway .

- Antinociceptive Effects : Another investigation noted that derivatives of this compound demonstrated antinociceptive effects in animal models, suggesting potential applications in pain management .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : Hydroxylamines can inhibit key enzymes involved in bacterial metabolism, thereby hindering growth.

Q & A

Q. What synthetic methodologies are commonly employed for O-(3-Phenylprop-2-en-1-yl)hydroxylamine, and how can their efficiency be evaluated?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution of hydroxylamine derivatives. For example, reductive amination protocols involving aldehydes or ketones with hydroxylamine precursors (e.g., O-(2-morpholinoethyl)hydroxylamine) have been reported . Efficiency is assessed by reaction yield, purity (via HPLC or GC), and scalability. Comparative analysis of solvent systems (e.g., aqueous vs. organic) and catalysts (e.g., NaBH₄ vs. Pd/C) is critical for optimization. Structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., allyl-phenyl vs. hydroxylamine protons) .

- X-ray Crystallography : Programs like SHELX and ORTEP-III enable precise determination of molecular geometry and anisotropic displacement parameters . For example, SHELXL refines small-molecule structures with high-resolution data, while ORTEP visualizes thermal ellipsoids .

- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns (e.g., loss of hydroxylamine groups) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental product distributions and theoretical predictions in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2df,2p) level can model transition states and free energy barriers (). For instance, dual bifunctional catalysis mechanisms (involving both O and N atoms of hydroxylamine) predict competitive O-/N-acylation pathways with values of 18.6 and 17.4 kcal mol⁻¹, respectively, aligning with experimental kinetics . Solvent effects are incorporated via Polarizable Continuum Model (PCM) calculations, which adjust by ~2 kcal mol⁻¹ in aqueous systems .

Q. What role does solvent polarity play in the acylation kinetics of this compound?

- Methodological Answer : Solvent polarity influences nucleophilicity and transition-state stabilization. In water, hydrogen bonding enhances hydroxylamine's nucleophilic attack on carbonyl groups, lowering by 1–3 kcal mol⁻¹ compared to aprotic solvents (e.g., DMF). PCM/HF/6-31G(d) calculations show solvation free energy contributions () of -5 to -10 kcal mol⁻¹, favoring zwitterionic intermediates in polar media . Experimental validation via kinetic isotope effects (KIEs) and solvent-switching experiments is recommended.

Q. How can researchers optimize regioselectivity in oxime formation using this compound?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, O-(2,4-dinitrophenyl)hydroxylamine reacts preferentially with electron-deficient ketones (e.g., aryl ketones) to form oximes, as the nitro groups enhance electrophilicity at the carbonyl carbon . Acid catalysis (e.g., HCl in EtOH) accelerates imine protonation, while temperature modulation (25–60°C) adjusts reaction rates. Monitoring via TLC (Rf ~0.5 in EtOAc/heptane) ensures completion .

Data Contradiction and Mechanistic Analysis

Q. Why do experimental studies show predominant O-acylation despite computational predictions favoring N-acylation pathways?

- Methodological Answer : While DFT predicts lower for N-acylation (17.4 vs. 18.6 kcal mol⁻¹ for O-acylation), experimental product distributions (e.g., 70% O-acyl) arise from post-transition-state effects. Intermediate stabilization (e.g., hydrogen bonding between NH₃O and phenolate groups in MS2 complexes) biases the reaction toward O-acylated products. Free energy profiles (Figure 3 in ) show a 19.0 kcal mol⁻¹ barrier for O-acyl dissociation vs. 19.5 kcal mol⁻¹ for N-acyl, making O-acyl kinetically favored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.